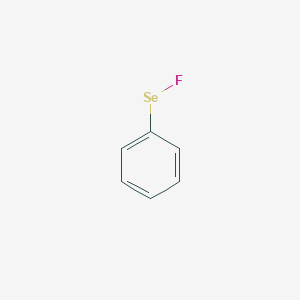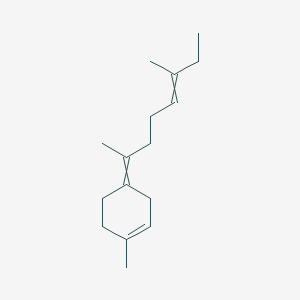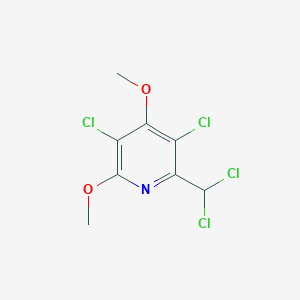
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine is a chemical compound with the molecular formula C8H7Cl4NO2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a dichloromethyl group, and two methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-(dichloromethyl)-4,6-dimethoxypyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-(chloromethyl)pyridine
- 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
- 3,5-Dichlorobenzamide derivatives
Uniqueness
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine is unique due to the presence of both dichloromethyl and dimethoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
179331-02-3 |
|---|---|
Molecular Formula |
C8H7Cl4NO2 |
Molecular Weight |
291.0 g/mol |
IUPAC Name |
3,5-dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine |
InChI |
InChI=1S/C8H7Cl4NO2/c1-14-6-3(9)5(7(11)12)13-8(15-2)4(6)10/h7H,1-2H3 |
InChI Key |
QEQPYHRODLZPDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)OC)C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


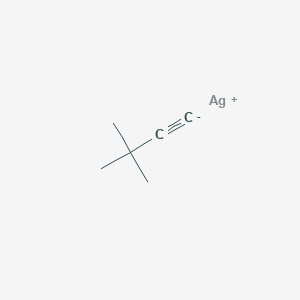
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
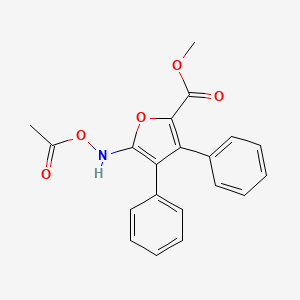
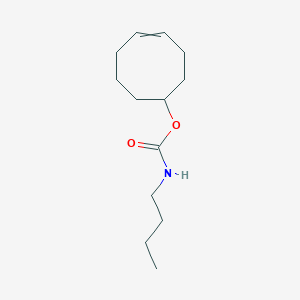

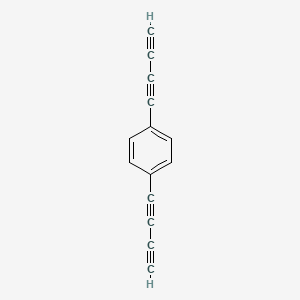

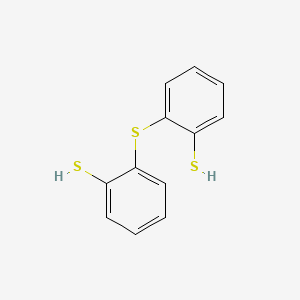
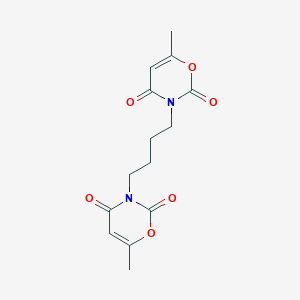
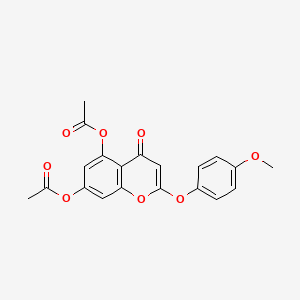
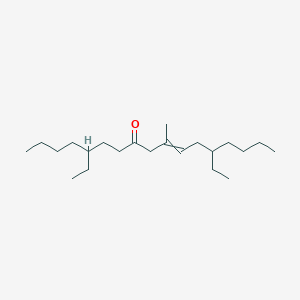
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
